molecular formula C8H3ClF2N2S B2717199 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole CAS No. 1491356-45-6

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole

Cat. No. B2717199
CAS RN: 1491356-45-6
M. Wt: 232.63
InChI Key: REEYZNQDZUQGPF-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C9H4ClF2NO . It is a solid substance and has a molecular weight of 215.59 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is characterized by the presence of a thiadiazole ring substituted with a chloro group at the 5th position and a 3,5-difluorophenyl group at the 3rd position . The InChI code for this compound is 1S/C9H4ClF2NO/c10-9-4-8 (13-14-9)5-1-6 (11)3-7 (12)2-5/h1-4H .


Physical And Chemical Properties Analysis

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is a solid substance . It has a boiling point of 308.7±37.0C at 760 mmHg . Its solubility is classified as soluble, with a Log S (ESOL) of -3.7 .

Scientific Research Applications

Structure and Electronic Properties

  • Structural Analysis : The structure of thiadiazole compounds, similar to 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole, has been studied using techniques like FT-IR, NMR, HRMS, and X-ray diffraction. These studies help in understanding the crystal and molecular structure, which is crucial for their applications in different fields (Kerru et al., 2019).

Corrosion Inhibition

  • Inhibiting Corrosion : Certain thiadiazole derivatives have been investigated for their effectiveness in preventing corrosion of metals. They have shown promising results as corrosion inhibitors, which is significant for extending the life of metals in corrosive environments (Bentiss et al., 2007).

Antimicrobial Applications

  • Antimicrobial Properties : Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against various pathogenic bacterial and fungal strains, making them potential candidates for antimicrobial applications (Sah et al., 2014).

Antiviral Activity

  • Antiviral Uses : Studies have shown that thiadiazole sulfonamides possess anti-viral properties, especially against tobacco mosaic virus. This suggests their potential in developing antiviral agents (Chen et al., 2010).

Corrosion Protection and Computational Analysis

  • Corrosion Protection and Computational Studies : Research has been conducted on thiadiazole derivatives for their ability to protect against corrosion, supported by computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations. These studies help in understanding the interaction between these compounds and metal surfaces, enhancing their application in corrosion protection (Kaya et al., 2016).

Organic Semiconductor Applications

  • Use in Organic Semiconductors : Thiadiazole compounds have been implemented in the creation of organic semiconductors. These materials are crucial for applications in transistors, solar cells, photodetectors, and thermoelectrics, demonstrating the versatility of thiadiazoles in electronic applications (Chen et al., 2016).

Insecticidal Properties

  • Insecticidal Activities : Some thiadiazole derivatives have been synthesized and evaluated for their efficacy as insecticides. This is particularly relevant in agricultural applications for controlling pests and improving crop protection (Ismail et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2S/c9-8-12-7(13-14-8)4-1-5(10)3-6(11)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEYZNQDZUQGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole

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